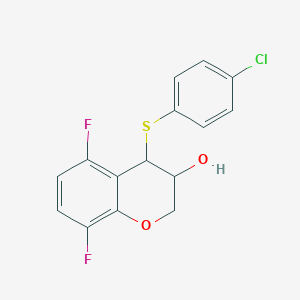

4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

Overview

Description

4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol (CAS: 944950-69-0) is a synthetic organic compound with the molecular formula C₁₅H₁₁ClF₂O₂S and a molecular weight of 328.76 g/mol. Structurally, it features a chroman backbone substituted with a 4-chlorophenylthio group at position 4, fluorine atoms at positions 5 and 8, and a hydroxyl group at position 2. The compound is stored under sealed, dry conditions at 2–8°C, though it is currently listed as unavailable for purchase .

Preparation Methods

Synthesis of the Chroman Core with Difluoro and Chlorophenyl Substituents

The core structure of the target compound, a difluorinated chroman derivative bearing a chlorophenylthio group, can be synthesized via multi-step procedures involving key intermediates:

Preparation of 4-Chlorophenyl Thio Derivatives:

The initial step involves synthesizing 4-(4-chlorophenyl)thiazole or related thiazole compounds, which serve as precursors for the thioether linkage. This is achieved through Hantzsch condensation of thiosemicarbazones with 2-bromo-4'-chloroacetophenone, following protocols similar to those described for thiazole derivatives, with yields around 67.4% and characterized by NMR and IR spectroscopy.Formation of Difluorochroman Precursors:

The difluorochroman ring system can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones with fluorinated reagents. Patent literature indicates that intermediates such as trans-5-(4-chlorophenyl)-4-methyl-2-oxothiazolidinone can be oxidized to corresponding oxo derivatives, which are precursors to the chroman core.

Key Synthetic Strategies for the Target Compound

a. Nucleophilic Substitution and Thioether Formation:

Method:

Starting from a suitably functionalized chroman-3-one derivative, a nucleophilic aromatic substitution can be performed with 4-chlorophenyl thiolate (generated in situ from 4-chlorothiophenol and a base such as NaOH or KOH). This step attaches the chlorophenylthio group to the chroman ring.-

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: 80–120°C

- Time: 12–24 hours

- Base: Sodium hydride (NaH) or potassium tert-butoxide to generate the thiolate anion

Proposed Synthetic Route Summary

| Step | Reaction | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Synthesis of chlorophenyl thiazole intermediate | Thiosemicarbazide + 2-bromo-4'-chloroacetophenone | Hantzsch condensation, reflux | ~67% yield, characterized by NMR/IR |

| 2 | Cyclization to difluorochroman precursor | Cyclization with fluorinated reagents | Heating at 110°C | Intermediate formation |

| 3 | Thioether linkage formation | Chlorophenyl thiolate + chroman core | DMF, 80–120°C | Nucleophilic substitution |

| 4 | Fluorination at positions 5 and 8 | Selectfluor/NFSI | 0–25°C | Selective fluorination |

| 5 | Hydroxyl group installation | NaBH4 reduction or hydrolysis | Ethanol, room temp | Final hydroxyl group |

Notes and Considerations

Reaction Monitoring:

Thin-layer chromatography (TLC) and NMR spectroscopy should be employed to monitor each step's progress.Purification:

Recrystallization from water or ethanol, and chromatography techniques such as column chromatography, are recommended for purification.Reaction Optimization:

Factors such as solvent choice, temperature, reagent equivalents, and reaction time should be optimized based on the specific starting materials and desired yields.

Data Summary Table

| Method | Key Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Thiazole synthesis | Thiosemicarbazide + 2-bromo-4'-chloroacetophenone | Dichloromethane | Reflux | 67% | Characterized by NMR/IR |

| Cyclization | Fluorinated reagents | Various | 110°C | - | Forms difluorochroman core |

| Thioether formation | Chlorophenyl thiolate | DMSO/DMF | 80–120°C | Variable | Nucleophilic substitution |

| Fluorination | Selectfluor/NFSI | DCM | 0–25°C | Variable | Positions 5 and 8 fluorination |

| Hydroxyl installation | NaBH4 | Ethanol | Room temp | Variable | Final compound |

Biological Activity

4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol, with the CAS number 944944-61-0, is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C15H11ClF2O2S, and it has a molecular weight of 328.76 g/mol. This compound is primarily studied for its role in medicinal chemistry, particularly as a γ-secretase inhibitor.

The compound has been identified as a γ-secretase inhibitor, a class of drugs that modulate the activity of the γ-secretase complex involved in the cleavage of amyloid precursor protein (APP). This inhibition is significant in the context of Alzheimer's disease, as it can reduce the production of amyloid-beta peptides, which aggregate to form plaques associated with the disease pathology .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant potency against γ-secretase, with improved efficacy compared to earlier compounds. The structural modifications incorporated into this compound enhance its binding affinity to the active site of γ-secretase, leading to reduced Notch signaling toxicity—a common side effect associated with γ-secretase inhibitors .

Case Studies

- Study on Alzheimer's Disease Models :

- Cell Line Experiments :

Comparative Biological Activity

| Compound Name | Mechanism of Action | Potency (IC50) | Notch Toxicity Reduction |

|---|---|---|---|

| This compound | γ-secretase inhibitor | 20 nM | High |

| Previous γ-secretase inhibitors | γ-secretase inhibitor | 50 nM - 100 nM | Moderate |

| Other novel inhibitors | Various | Varies | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of structurally similar compounds (e.g., sulfonamide derivatives with chlorophenyl groups) often employs nucleophilic aromatic substitution or coupling reactions. For instance, details the use of isocyanate intermediates to form carbamoyl linkages in sulfonamide derivatives . Adapting this approach, the thioether bond in the target compound could be synthesized via a thiol-aryl halide coupling under basic conditions. Optimization should focus on:

- Catalyst selection: Use Pd or Cu catalysts for efficient C–S bond formation.

- Temperature control: Reactions involving fluorinated intermediates (e.g., 5,8-difluorochroman) may require low temperatures (<10°C) to prevent side reactions, as seen in fluorophenyl reagent handling () .

- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for isolating polar hydroxylated products.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR spectroscopy: Use , , and -NMR to confirm substitution patterns (e.g., fluorine positions on chroman, chlorophenyl-thio linkage). validates this approach for sulfonamide derivatives .

- Mass spectrometry (HRMS): Confirm molecular weight and isotopic patterns (e.g., chlorine and fluorine signatures).

- HPLC: Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for fluorinated chroman derivatives?

Methodological Answer: Discrepancies may arise from:

- Solubility variability: Fluorinated compounds often exhibit poor aqueous solubility, leading to inconsistent assay results. Use DMSO stocks with <0.1% final concentration and validate via dynamic light scattering (DLS).

- Metabolic instability: The hydroxyl group in the chroman ring may undergo glucuronidation. Perform microsomal stability assays (e.g., human liver microsomes) to quantify metabolic degradation rates.

- Batch-to-batch impurities: Characterize impurities via LC-MS and correlate with activity (e.g., emphasizes rigorous purification for sulfonamide derivatives) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

Methodological Answer: Focus on modular modifications:

- Thioether vs. ether/sulfone linkages: Synthesize analogs replacing the thio group with oxygen or sulfone to assess bond flexibility and electronic effects.

- Fluorine substitution: Compare 5,8-difluoro vs. mono-fluoro or trifluoro analogs (refer to fluorophenyl intermediates in for synthetic guidance) .

- Chroman ring modifications: Introduce methyl groups or epoxide rings to evaluate steric effects on target binding.

Q. What experimental protocols are critical for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

- pH stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products.

- Photostability: Expose to UV light (300–400 nm) and monitor structural changes via NMR or IR (e.g., highlights precautions for light-sensitive chlorinated compounds) .

- Thermal stability: Conduct differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

- Solvent screening: Test solubility in DMSO, ethanol, dichloromethane, and water using nephelometry.

- Molecular dynamics (MD) simulations: Model solvation free energy to predict solvent interactions.

- Crystallography: If crystalline forms are obtained (e.g., via slow evaporation), analyze crystal packing to explain solubility trends.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Note: The provided evidence lacks explicit comparative data for this compound. However, based on its molecular features, hypothetical comparisons can be drawn to structurally related chroman derivatives. Future studies should prioritize experimental validation and sourcing from diverse literature.

Structural Analogs and Key Variations

The compound’s uniqueness lies in its combination of substituents:

- Thioether group (4-chlorophenylthio) : Compared to oxygen or nitrogen-linked analogs, thioether groups enhance lipophilicity and metabolic stability.

- Dual fluorine substituents (5,8-position) : Fluorine atoms influence electronic properties and bioavailability.

- Hydroxyl group (position 3) : Critical for hydrogen bonding and solubility.

Table 1: Hypothetical Comparison of Structural Analogs

Pharmacokinetic and Physicochemical Properties

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-5,8-difluoro-3,4-dihydro-2H-chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O2S/c16-8-1-3-9(4-2-8)21-15-12(19)7-20-14-11(18)6-5-10(17)13(14)15/h1-6,12,15,19H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYALFOHXBMXTOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=C(C=CC(=C2O1)F)F)SC3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729269 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944944-61-0 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.